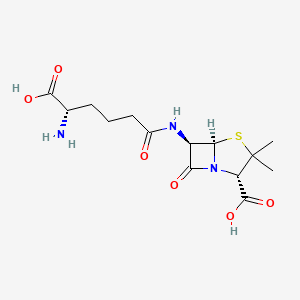

Isopenicillin N

Description

Properties

CAS No. |

58678-43-6 |

|---|---|

Molecular Formula |

C14H21N3O6S |

Molecular Weight |

359.40 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C14H21N3O6S/c1-14(2)9(13(22)23)17-10(19)8(11(17)24-14)16-7(18)5-3-4-6(15)12(20)21/h6,8-9,11H,3-5,15H2,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t6-,8+,9-,11+/m0/s1 |

InChI Key |

MIFYHUACUWQUKT-GTQWGBSQSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@@H](C(=O)O)N)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)C |

Other CAS No. |

58678-43-6 |

Synonyms |

adicillin cephalosporin N D-4-amino-4-carboxybutyl penicillanic acid isopenicillin N penicillin N penicillin N, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, monopotassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer penicillin N, potassium salt, (2S-(2alpha,5alpha,6beta(S*)))-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Lynchpin of Penicillin Production: A Technical Guide to Isopenicillin N

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopenicillin N, a pivotal intermediate in the biosynthesis of all penicillin and cephalosporin antibiotics, represents a cornerstone in the history of therapeutic medicine. Its discovery unlocked a deeper understanding of β-lactam antibiotic production and paved the way for the development of numerous life-saving drugs. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, historical significance, the enzymatic machinery responsible for its synthesis, and the experimental methodologies crucial for its study. Detailed experimental protocols, quantitative data, and visual representations of the biosynthetic pathways and experimental workflows are presented to serve as a valuable resource for researchers in the fields of microbiology, enzymology, and drug development.

Introduction: The Dawn of the Penicillin Era and the Discovery of a Key Intermediate

The story of penicillin, initiated by Alexander Fleming's serendipitous observation in 1928, marked a revolution in the fight against bacterial infections. However, the intricate biochemical cascade leading to the production of this "miracle drug" remained a black box for many years. A significant breakthrough in unraveling this pathway was the identification of this compound as the first biologically active, bicyclic intermediate. This discovery was intrinsically linked to the characterization of the enzyme responsible for its formation: this compound Synthase (IPNS).

IPNS, a non-heme iron-dependent oxygenase, catalyzes the remarkable oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) to form this compound.[1][2] This single enzymatic step masterfully constructs the characteristic β-lactam and thiazolidine ring systems that are the hallmarks of all penicillin and cephalosporin antibiotics. The historical significance of this compound, therefore, lies in its position as the central precursor from which the vast diversity of these essential medicines arises.[1][2]

The Heart of the Matter: The this compound Synthase (IPNS) Enzyme

The catalytic prowess of this compound Synthase (IPNS) is central to the biosynthesis of β-lactam antibiotics. This section delves into the key characteristics of this crucial enzyme.

Physicochemical and Kinetic Properties

IPNS has been isolated and characterized from various microbial sources, including fungi like Penicillium chrysogenum and Aspergillus nidulans, as well as bacteria. The enzyme's properties can vary slightly depending on the source organism. A summary of key quantitative data is presented in the tables below.

Table 1: Physicochemical Properties of this compound Synthase (IPNS)

| Property | Penicillium chrysogenum | Aspergillus nidulans | Streptomyces lactamdurans |

| Molecular Weight (kDa) | 39 ± 1[3] | ~38 | 26.5 ± 1 |

| Optimal pH | 7.8[3] | 7.0-8.0 | 7.0 |

| Optimal Temperature (°C) | 25[3] | 25-30 | 25 |

| Cofactors | Fe²⁺, O₂[3] | Fe²⁺, O₂ | Fe²⁺, O₂ |

| Stimulators | Ascorbate, Dithiothreitol (DTT)[3] | Ascorbate, DTT | Ascorbate, DTT |

| Inhibitors | Co²⁺, Mn²⁺, Glutathione[3] | Co²⁺, Mn²⁺ | Co²⁺, Zn²⁺, Mn²⁺ |

Table 2: Kinetic Parameters of this compound Synthase (IPNS)

| Substrate | Source Organism | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Penicillium chrysogenum | 0.13[3] | Not Reported | Not Reported |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Aspergillus nidulans | Not Reported | 0.32[4] | Not Reported |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Streptomyces clavuligerus | 0.31 | Not Reported | Not Reported |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Flavobacterium sp. | 0.08 | Not Reported | Not Reported |

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

This compound Production Titers

Classical strain improvement programs, involving random mutagenesis and screening, have dramatically increased penicillin production in industrial strains of Penicillium chrysogenum.[5] These high-yielding strains often exhibit multiple copies of the penicillin biosynthesis gene cluster.[5] While specific titers of this compound are not always reported, studies have shown that in high-yielding strains, there can be a substantial accumulation of this intermediate, suggesting that downstream enzymatic steps can become rate-limiting.[5] Fermentation processes are continuously optimized to enhance the production of β-lactam antibiotics, with penicillin titers in industrial fermentations reaching levels of up to 50 g/L.

Experimental Protocols

This section provides detailed methodologies for the purification of this compound Synthase and the assay of its enzymatic activity.

Purification of this compound Synthase from Penicillium chrysogenum

This protocol is based on established methods for the purification of IPNS.[3]

Materials:

-

Penicillium chrysogenum mycelia

-

Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 0.3 mM Dithiothreitol (DTT), 1 mM Phenylmethylsulfonyl fluoride (PMSF)

-

Protamine sulfate solution (10 mg/mL)

-

Ammonium sulfate

-

Dialysis Buffer: 20 mM Tris-HCl (pH 7.8), 0.1 mM DTT

-

DEAE-Sephacel chromatography column

-

Elution Buffer A: 20 mM Tris-HCl (pH 7.8), 0.1 mM DTT

-

Elution Buffer B: 20 mM Tris-HCl (pH 7.8), 0.1 mM DTT, 0.5 M NaCl

-

Sephacryl S-200 gel filtration column

-

Column Equilibration Buffer: 20 mM Tris-HCl (pH 7.8), 0.1 M NaCl, 0.1 mM DTT

Procedure:

-

Cell Lysis: Harvest P. chrysogenum mycelia and resuspend in ice-cold Extraction Buffer. Disrupt the cells by sonication or using a French press. Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

Protamine Sulfate Precipitation: Slowly add protamine sulfate solution to the crude extract to a final concentration of 0.5 mg/mL while stirring on ice. After 15 minutes, centrifuge at 20,000 x g for 20 minutes to pellet the nucleic acids.

-

Ammonium Sulfate Fractionation: To the supernatant from the previous step, slowly add solid ammonium sulfate to 50% saturation while stirring on ice. After 30 minutes, centrifuge at 20,000 x g for 20 minutes. Discard the pellet. Add more ammonium sulfate to the supernatant to achieve 80% saturation. After 30 minutes, collect the protein pellet by centrifugation at 20,000 x g for 20 minutes.

-

Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and dialyze overnight against two changes of the same buffer.

-

DEAE-Sephacel Chromatography: Load the dialyzed sample onto a DEAE-Sephacel column pre-equilibrated with Elution Buffer A. Wash the column with Elution Buffer A until the absorbance at 280 nm returns to baseline. Elute the bound proteins with a linear gradient of 0-100% Elution Buffer B. Collect fractions and assay for IPNS activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange chromatography step and concentrate them. Load the concentrated sample onto a Sephacryl S-200 column pre-equilibrated with Column Equilibration Buffer. Elute with the same buffer and collect fractions. Assay the fractions for IPNS activity and pool the purest, most active fractions.

Table 3: Purification of this compound Synthase from Penicillium chrysogenum

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Purification (Fold) | Yield (%) |

| Crude Extract | 1500 | 150 | 0.1 | 1 | 100 |

| Protamine Sulfate Supernatant | 1350 | 142 | 0.105 | 1.05 | 94.7 |

| Ammonium Sulfate (50-80%) | 300 | 120 | 0.4 | 4 | 80 |

| DEAE-Sephacel | 15 | 75 | 5 | 50 | 50 |

| Sephacryl S-200 | 2 | 40 | 20 | 200 | 26.7 |

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the starting material.

This compound Synthase Activity Assay

This protocol describes a bioassay for determining IPNS activity.

Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.3 mM DTT, 1 mM PMSF

-

Substrate Solution: 0.75 mM δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)

-

Cofactor Solution: 0.43 mM FeSO₄·7H₂O

-

Additive Solution: 14.1 mM L-ascorbic acid

-

Methanol

-

Indicator bacterium (e.g., Micrococcus luteus)

-

Agar plates

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the enzyme sample (10-50 µg of protein) with the Assay Buffer to a final volume of 100 µL.

-

Initiate Reaction: Add 50 µL of Substrate Solution, 25 µL of Cofactor Solution, and 25 µL of Additive Solution to the reaction tube to a final volume of 200 µL.

-

Incubation: Incubate the reaction mixture at 25°C for 10 minutes.

-

Terminate Reaction: Stop the reaction by adding an equal volume of methanol (200 µL) to precipitate the proteins.

-

Bioassay: Centrifuge the terminated reaction to pellet the precipitated protein. Spot a known volume of the supernatant onto an agar plate seeded with the indicator bacterium.

-

Analysis: Incubate the plate overnight at the optimal growth temperature for the indicator bacterium. The presence of a zone of inhibition around the spot indicates the production of this compound. The diameter of the zone can be used to quantify the enzyme activity by comparing it to a standard curve of known this compound concentrations.

A continuous spectrophotometric assay can also be employed, which monitors the increase in absorbance at 235 nm, characteristic of the formation of the penicillin nucleus.[4]

Visualizing the Core Processes

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language for Graphviz.

The Penicillin Biosynthetic Pathway

Experimental Workflow for IPNS Purification

Conclusion

The discovery of this compound and its synthase was a landmark achievement in the field of antibiotic research. It not only illuminated a critical step in the biosynthesis of some of our most important medicines but also provided a target for genetic engineering to enhance antibiotic production. The methodologies outlined in this guide for the purification and characterization of IPNS, along with the compiled quantitative data, offer a solid foundation for researchers seeking to further explore the fascinating world of β-lactam antibiotic biosynthesis. Future research in this area will undoubtedly continue to refine our understanding of these complex pathways and may lead to the development of novel antibiotics to combat the ever-growing challenge of antimicrobial resistance.

References

- 1. Increased penicillin production in Penicillium chrysogenum production strains via balanced overexpression of this compound acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of functionally active Penicillium chrysogenum this compound synthase in the yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isopenicillin N Biosynthesis Pathway in Penicillium chrysogenum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core isopenicillin N biosynthesis pathway in the filamentous fungus Penicillium chrysogenum, the primary industrial producer of penicillin. This document details the enzymatic steps, subcellular compartmentalization, and quantitative aspects of the pathway, along with relevant experimental protocols.

Introduction

The biosynthesis of penicillin, a cornerstone of modern medicine, is a complex secondary metabolic process. The core of this pathway is the formation of the intermediate compound, this compound (IPN). This bicyclic molecule serves as the direct precursor for all penicillin and cephalosporin antibiotics. The pathway is catalyzed by three key enzymes encoded by a gene cluster: pcbAB, pcbC, and penDE.[1][2] Understanding the intricacies of this pathway is crucial for rational strain improvement and the development of novel β-lactam antibiotics.

The Core Biosynthetic Pathway

The synthesis of this compound from its constituent amino acids proceeds in two enzymatic steps, followed by a final conversion to penicillin G.

Step 1: Formation of the ACV Tripeptide

The initial step is the non-ribosomal condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), which is encoded by the pcbAB gene.[3][4] ACVS is a cytosolic enzyme with a molecular weight of approximately 420 kDa.[5][6] It contains multiple domains responsible for the activation, thiolation, and condensation of the amino acid substrates, as well as the epimerization of L-valine to D-valine.[3][7]

Step 2: Cyclization to this compound

The linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), is then oxidatively cyclized to form the bicyclic this compound. This crucial step is catalyzed by this compound synthase (IPNS), a non-heme iron-dependent oxidase encoded by the pcbC gene.[8][9][10] The reaction consumes one molecule of dioxygen and results in the formation of the β-lactam and thiazolidine rings of the penicillin nucleus.[8][11] IPNS is also a cytosolic enzyme.[12][13]

Step 3: Conversion to Penicillin G

The final step in the formation of penicillin G involves the exchange of the L-α-aminoadipyl side chain of this compound with a phenylacetyl group. This reaction is catalyzed by acyl-CoA:this compound acyltransferase (IAT), also known as this compound acyltransferase, which is encoded by the penDE gene.[14][15] This enzyme is located within microbodies (peroxisomes).[16][17][18] IAT exhibits broad substrate specificity and is also capable of using 6-aminopenicillanic acid (6-APA) as a substrate to form various semi-synthetic penicillins.[14]

Subcellular Compartmentalization

The this compound biosynthesis pathway is a notable example of metabolic compartmentalization in fungi. The precursor amino acids are thought to be supplied from the vacuole.[19][20] The first two steps of the pathway, catalyzed by ACVS and IPNS, occur in the cytosol.[6][12][13] The intermediate, this compound, is then transported into microbodies.[21] Inside the microbodies, the final enzymatic step, the conversion of this compound to penicillin G by IAT, takes place.[17][21] This compartmentalization is believed to be a mechanism to efficiently channel intermediates and protect the cell from potentially reactive intermediates.

Quantitative Data

The efficiency of the this compound biosynthesis pathway is influenced by various factors, including enzyme kinetics and substrate availability. While comprehensive in vivo data is often proprietary to industrial producers, some key quantitative parameters have been reported in the scientific literature.

| Enzyme | Gene | Substrate(s) | Apparent Km | Specific Activity | Reference |

| This compound Synthase (IPNS) | pcbC | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 0.13 mM | Not Reported | [22] |

| Acyl-CoA:this compound Acyltransferase (IAT) | penDE | This compound, Phenylacetyl-CoA | Not Reported | 11.8 nmol mg-1 min-1 (in recombinant H. polymorpha) | [16] |

| Acyl-CoA:this compound Acyltransferase (IAT) | penDE | This compound, Phenylacetyl-CoA | Not Reported | 0.72 nmol mg-1 min-1 (in P. chrysogenum) | [16] |

Experimental Protocols

5.1. Cell-Free Preparation for this compound Synthesis

This protocol is adapted from studies on the cell-free synthesis of this compound.[23]

-

Protoplast Formation:

-

Grow P. chrysogenum mycelia in a suitable production medium.

-

Harvest the mycelia by filtration and wash with a buffer solution (e.g., 0.6 M KCl).

-

Resuspend the mycelia in an osmotic stabilizer solution containing cell wall-degrading enzymes (e.g., β-glucanase, chitinase).

-

Incubate at 30°C with gentle shaking until protoplasts are formed.

-

Filter the protoplast suspension through glass wool to remove mycelial debris.

-

Collect the protoplasts by centrifugation and wash with the osmotic stabilizer.

-

-

Cell-Free Extract Preparation:

-

Resuspend the protoplasts in a lysis buffer (e.g., Tris-HCl buffer, pH 7.8, containing protease inhibitors).

-

Lyse the protoplasts by osmotic shock or gentle sonication.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

The resulting supernatant is the cell-free extract.

-

-

This compound Synthesis Assay:

-

Prepare a reaction mixture containing the cell-free extract, the substrate δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), a reducing agent (e.g., dithiothreitol), ferrous ions (FeSO4), and ascorbate.[22]

-

Incubate the reaction mixture at 25°C with aeration.[22]

-

Stop the reaction by adding a protein precipitating agent (e.g., methanol or perchloric acid).

-

Analyze the reaction products for the presence of this compound using techniques such as HPLC or bioassay.

-

5.2. Purification of this compound Synthase (IPNS)

This protocol is a generalized procedure based on published methods.[22]

-

Preparation of Cell-Free Extract: Prepare a high-protein concentration cell-free extract from a high-penicillin-producing strain of P. chrysogenum as described above.

-

Protamine Sulfate Precipitation: Slowly add a solution of protamine sulfate to the cell-free extract to precipitate nucleic acids. Stir for a defined period and then centrifuge to remove the precipitate.

-

Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to achieve a specific saturation level (e.g., 50%). Stir and centrifuge to collect the precipitate. Increase the ammonium sulfate concentration in the supernatant to a higher saturation level (e.g., 80%) and collect the precipitate. Resuspend the desired protein fraction in a suitable buffer.

-

Ion-Exchange Chromatography: Apply the resuspended protein fraction to an anion-exchange column (e.g., DEAE-Sephacel). Elute the bound proteins with a salt gradient (e.g., NaCl). Collect fractions and assay for IPNS activity.

-

Gel Filtration Chromatography: Pool the active fractions from the ion-exchange chromatography step and concentrate them. Apply the concentrated sample to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. Collect fractions and assay for IPNS activity.

-

Purity Analysis: Assess the purity of the final IPNS preparation by SDS-PAGE.

Visualizations

Caption: The compartmentalized biosynthesis pathway of penicillin G in P. chrysogenum.

Caption: A typical workflow for the purification of this compound synthase (IPNS).

Conclusion

The this compound biosynthesis pathway in P. chrysogenum is a well-characterized yet complex process involving multiple enzymes, subcellular compartments, and regulatory networks.[1][24] A thorough understanding of this pathway at a molecular and quantitative level is essential for ongoing efforts to improve penicillin yields and to engineer the pathway for the production of novel antibiotics. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of antibiotic discovery and development. While high-yielding industrial strains often contain multiple copies of the penicillin biosynthesis gene cluster, recent research suggests that the relationship between gene copy number and penicillin production is not always linear, highlighting the importance of understanding the complex regulatory mechanisms.[25][26] Further research into the regulation of gene expression and the transport of intermediates between cellular compartments will undoubtedly uncover new strategies for enhancing the production of these life-saving drugs.[2][21][27]

References

- 1. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Motifs in the C-terminal region of the Penicillium chrysogenum ACV synthetase are essential for valine epimerization and processivity of tripeptide formation [repositorio.uchile.cl]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound synthase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum. | The EMBO Journal [link.springer.com]

- 14. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular characterization of the acyl-coenzyme A:this compound acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.asm.org [journals.asm.org]

- 18. Synthesis of Penicillium chrysogenum acetyl-CoA:this compound acyltransferase in Hansenula polymorpha: first step towards the introduction of a new metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Subcellular compartmentation of penicillin biosynthesis in Penicillium chrysogenum. The amino acid precursors are derived from the vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [PDF] Subcellular compartmentation of penicillin biosynthesis in Penicillium chrysogenum. The amino acid precursors are derived from the vacuole. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. Studies on the biosynthesis of this compound with a cell-free preparation of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The optimization of penicillin biosynthesis in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Penicillin Production in Penicillium chrysogenum is not Dependent on the Number of Synthesis Genes- Crop Biotech Update (February 22, 2017) | Crop Biotech Update - ISAAA.org [isaaa.org]

- 26. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. microbiologyresearch.org [microbiologyresearch.org]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Isopenicillin N

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopenicillin N is a crucial intermediate in the biosynthesis of all penicillin and cephalosporin antibiotics. Its unique bicyclic structure, featuring a fused β-lactam and thiazolidine ring system, is assembled from the linear tripeptide precursor δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) by the non-heme iron-dependent enzyme, this compound synthase (IPNS). This guide provides a comprehensive overview of the chemical structure, stereochemistry, and biosynthetic pathway of this compound, supplemented with detailed experimental protocols and quantitative data to support further research and drug development endeavors.

Chemical Structure and Stereochemistry

This compound, with the chemical formula C₁₄H₂₁N₃O₆S, possesses a complex and highly specific three-dimensional architecture that is fundamental to its biological activity.[1]

Systematic Name: (2S,5R,6R)-6-[[(5S)-5-amino-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1]

The core of the molecule is the penam nucleus, a bicyclic system composed of a four-membered β-lactam ring fused to a five-membered thiazolidine ring. The stereochemistry of the precursor tripeptide, LLD-ACV, dictates the specific stereoisomer of this compound that is formed.[2] The key stereocenters and structural features are:

-

β-Lactam Ring: A highly strained four-membered ring that is responsible for the antibiotic activity of penicillins.

-

Thiazolidine Ring: A five-membered sulfur-containing ring.

-

Acyl Side Chain: A δ-(L-α-aminoadipoyl) group attached to the β-lactam ring. The stereochemistry of the α-aminoadipoyl moiety is crucial for subsequent enzymatic modifications in the biosynthesis of different penicillins and cephalosporins.

Quantitative Structural Data

While a dedicated crystallographic analysis of pure this compound is elusive, theoretical calculations and experimental data from enzyme-product complexes provide the following estimated structural parameters.

| Parameter | Value |

| Molecular Weight | 359.40 g/mol |

| Molecular Formula | C₁₄H₂₁N₃O₆S |

Note: Definitive bond lengths and angles for isolated this compound are not available. The data presented here is based on computational models and inferences from related structures.

Biosynthesis of this compound

This compound is synthesized from the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) in a remarkable oxidative cyclization reaction catalyzed by this compound synthase (IPNS).[2][4] This enzymatic transformation involves the removal of four hydrogen atoms and the formation of two new covalent bonds, creating the characteristic bicyclic penam nucleus.[4][5]

The biosynthesis can be summarized in the following key steps:

-

ACV Synthesis: The precursor tripeptide, ACV, is assembled from L-α-aminoadipic acid, L-cysteine, and L-valine by the large multi-functional enzyme ACV synthetase (ACVS).

-

Binding to IPNS: ACV binds to the active site of IPNS, which contains a ferrous iron (Fe²⁺) cofactor.

-

Oxidative Cyclization: In the presence of molecular oxygen, IPNS catalyzes a complex series of reactions involving the formation of highly reactive iron-oxo intermediates. This leads to the sequential closure of the β-lactam and thiazolidine rings.

-

Product Release: The final product, this compound, is released from the enzyme.

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound and its subsequent conversion.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This protocol outlines the in-vitro synthesis of this compound using purified this compound Synthase (IPNS) and its subsequent purification.

Materials:

-

Purified recombinant IPNS

-

δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)

-

Ferrous sulfate (FeSO₄)

-

Ascorbic acid

-

Dithiothreitol (DTT)

-

HEPES buffer (50 mM, pH 7.0)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

Protocol:

-

Reaction Setup: In a reaction vessel, combine HEPES buffer, ACV (1 mM), DTT (2 mM), ascorbic acid (25 µM), and ferrous sulfate (10 µM).[6]

-

Enzyme Addition: Initiate the reaction by adding purified IPNS to a final concentration of 1-5 µM.

-

Incubation: Incubate the reaction mixture at 25°C with gentle agitation for 1-2 hours. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol or by acidifying with TFA.

-

Purification:

-

Centrifuge the quenched reaction mixture to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Purify this compound from the supernatant using preparative HPLC with a C18 column. A suitable gradient of acetonitrile in water with 0.1% TFA can be used for elution.

-

Collect the fractions containing this compound, identified by its characteristic retention time and UV absorbance.

-

-

Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder. Store at -80°C due to its instability.[3]

X-ray Crystallography of IPNS-Substrate/Product Complexes

Detailed protocols for the crystallization of IPNS have been established, providing high-resolution structures of the enzyme in complex with its substrate and various analogues.[7][8][9]

Crystallization Protocol (Hanging Drop Vapor Diffusion):

-

Protein Preparation: Purify recombinant IPNS to homogeneity.[10][11] The protein concentration should be between 10-50 mg/mL.

-

Complex Formation: Prepare the enzyme complex by anaerobically mixing the apo-enzyme with a slight excess of FeSO₄ and the desired ligand (e.g., ACV).

-

Crystallization Drop: Mix 1-2 µL of the protein-ligand complex solution with an equal volume of the reservoir solution on a siliconized cover slip.

-

Reservoir Solution: The reservoir solution typically contains a precipitant such as polyethylene glycol (PEG) or ammonium sulfate in a suitable buffer (e.g., Tris-HCl or HEPES) at a specific pH.

-

Incubation: Seal the cover slip over the reservoir well and incubate at a constant temperature (e.g., 4°C or 20°C). Crystals usually appear within a few days to weeks.

-

Data Collection: Harvest the crystals and flash-cool them in a cryoprotectant solution before data collection at a synchrotron source.

NMR Spectroscopy of this compound

While a specific, detailed 2D NMR protocol for isolated this compound is not widely published due to its instability, general principles and data from related studies on the IPNS-product complex can be applied.

General Protocol for 1D and 2D NMR:

-

Sample Preparation: Dissolve the lyophilized, purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 5-10 mM. Add a known amount of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

-

1D ¹H NMR: Acquire a standard 1D proton NMR spectrum to assess the purity and concentration of the sample.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C (or ¹⁵N) nuclei. This is essential for assigning carbon and nitrogen resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings (2-3 bonds), which helps in assembling the molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for confirming the stereochemistry.

-

-

Data Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). The chemical shifts, coupling constants, and NOE correlations are then used to assign all the resonances and confirm the structure and stereochemistry of this compound.

Expected ¹H and ¹³C Chemical Shifts (Predicted and based on related compounds):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-Lactam Ring | ||

| H-5 | ~5.5 | ~65 |

| H-6 | ~5.4 | ~58 |

| C-7 (C=O) | - | ~175 |

| Thiazolidine Ring | ||

| H-2 | ~4.2 | ~70 |

| C-3 | - | ~68 |

| CH₃ (C-3) | ~1.5, ~1.6 | ~27, ~31 |

| Adipoyl Side Chain | ||

| α-CH | ~3.8 | ~53 |

| β-CH₂ | ~1.8 | ~25 |

| γ-CH₂ | ~1.6 | ~33 |

| δ-CH₂ | ~2.2 | ~30 |

| ε-CH (NH₂) | ~3.7 | ~55 |

| COOH | ~11-12 | ~174 |

Note: These are approximate values and can vary depending on the solvent and pH.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the chemical structure, stereochemistry, and biosynthesis of this compound. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, enzymology, and antibiotic development. Further investigation into the direct structural characterization of this compound and the dynamics of its interaction with downstream enzymes will continue to advance our understanding of β-lactam antibiotic biosynthesis and facilitate the development of novel therapeutic agents.

References

- 1. This compound | C14H21N3O6S | CID 440723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of this compound synthase is the first from a new structural family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The crystal structure of this compound synthase with δ-((L)-α-aminoadipoyl)-(L)-cysteinyl-(D)-methionine reveals thioether coordination to iron. | Department of Chemistry [chem.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Purification and characterization of cloned this compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Isopenicillin N Synthase (IPNS)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isopenicillin N synthase (IPNS) is a non-heme iron-dependent oxidase that plays a pivotal role in the biosynthesis of all penicillin and cephalosporin antibiotics.[1] It catalyzes the remarkable oxidative cyclization of the linear tripeptide substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), to form the bicyclic product, this compound (IPN). This transformation involves the formation of both the β-lactam and thiazolidine rings, a feat of catalysis with no current synthetic chemical precedent. This guide provides a comprehensive overview of the IPNS mechanism of action, detailing the catalytic cycle, key intermediates, and the experimental methodologies used to elucidate this complex enzymatic process.

Core Mechanism of Action

The catalytic cycle of IPNS is a sophisticated, multi-step process that utilizes a mononuclear ferrous iron (Fe(II)) center and molecular oxygen (O₂) to achieve the four-electron oxidation of ACV. The reaction proceeds through a series of well-characterized intermediates, beginning with the binding of the substrate and culminating in the formation of the bicyclic this compound product.

Substrate Binding and Initiation

The catalytic cycle is initiated by the binding of the tripeptide substrate, ACV, to the active site of IPNS. The thiol group of the cysteinyl residue of ACV coordinates directly to the Fe(II) ion in the active site, displacing a water molecule.[2] This binding event is crucial as it lowers the redox potential of the iron center, facilitating the subsequent binding of dioxygen.[2] The active site of IPNS features a conserved 2-His-1-carboxylate facial triad (typically two histidine residues and one aspartate residue) that, along with the substrate's cysteinyl thiol, coordinates the iron atom.[1]

Formation of the Fe(III)-Superoxo Intermediate and First Ring Closure

Following substrate binding, molecular oxygen binds to the vacant coordination site on the iron, forming a highly reactive Fe(III)-superoxo intermediate.[3][4] This species is responsible for the first C-H bond cleavage event: the abstraction of the pro-S hydrogen atom from the β-carbon of the cysteinyl residue of ACV. This leads to the formation of a thioaldehyde intermediate. Subsequently, the valinyl nitrogen of ACV attacks the thioaldehyde carbon, forming the four-membered β-lactam ring. This initial cyclization is a critical step in the biosynthesis of all penicillin-based antibiotics.

Formation of the Fe(IV)-Oxo Intermediate and Second Ring Closure

The formation of the β-lactam ring is accompanied by the cleavage of the O-O bond of the iron-peroxo species, leading to the formation of a high-valent Fe(IV)-oxo (ferryl) intermediate.[3][5] This powerful oxidizing species then abstracts a hydrogen atom from the β-carbon of the valinyl residue of the now monocyclic substrate. The resulting substrate radical undergoes cyclization via attack on the sulfur atom, forming the five-membered thiazolidine ring and completing the bicyclic penicillin core structure. The iron center is then reduced back to its Fe(II) state, and the this compound product is released.

Quantitative Data

A substantial body of quantitative data has been generated through decades of research on IPNS. These data provide critical insights into the enzyme's catalytic efficiency, substrate specificity, and the nature of its reactive intermediates.

Kinetic Parameters

The kinetic parameters of IPNS have been determined using various assays, including continuous spectrophotometric and HPLC-based methods. These studies have provided valuable information on the enzyme's affinity for its substrate and its catalytic turnover rate.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

| P. chrysogenum IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 130 | - | [6] |

| A. nidulans IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 120 | - | [7] |

Spectroscopic Data of Key Intermediates

Spectroscopic techniques have been instrumental in characterizing the electronic and geometric structures of the transient intermediates in the IPNS catalytic cycle.

| Intermediate | Technique | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔE_Q, mm/s) | Reference |

| Fe(III)-superoxo | Mössbauer | ~0.58 | ~1.65 | [8][9] |

| Fe(IV)-oxo | Mössbauer | ~0.31 | ~0.95 | [3] |

Crystallographic Data of the Active Site

High-resolution crystal structures of IPNS in complex with its substrate and substrate analogs have provided atomic-level details of the active site. The bond distances between the iron center and its coordinating ligands are crucial for understanding the catalytic mechanism.

| PDB ID | Complex | Ligand | Atom | Distance (Å) |

| 1BK0 | IPNS-Fe(II)-ACV | HIS214 | Fe - NE2 | 2.14 |

| 1BK0 | IPNS-Fe(II)-ACV | ASP216 | Fe - OD1 | 2.12 |

| 1BK0 | IPNS-Fe(II)-ACV | HIS270 | Fe - NE2 | 2.16 |

| 1BK0 | IPNS-Fe(II)-ACV | ACV | Fe - SG | 2.33 |

| 1BK0 | IPNS-Fe(II)-ACV | HOH | Fe - O | 2.15 |

Data extracted from the Protein Data Bank (PDB) entry 1BK0.

Experimental Protocols

The elucidation of the IPNS mechanism has been made possible through a variety of sophisticated experimental techniques. The following sections provide detailed protocols for some of the key experiments cited in the study of IPNS.

IPNS Activity Assays

4.1.1 Continuous Spectrophotometric Assay

This assay continuously monitors the formation of the this compound product by measuring the increase in absorbance at 235 nm, which is characteristic of the penicillin nucleus.[7]

-

Reagents:

-

50 mM HEPES buffer, pH 7.0

-

δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) stock solution

-

100 mM Tris(2-carboxyethyl)phosphine (TCEP)

-

10 mM Ascorbate

-

1 mM Ferrous sulfate

-

Purified IPNS enzyme

-

-

Procedure:

-

Prepare a 400 μL reaction mixture in a quartz cuvette containing 50 mM HEPES buffer (pH 7.0), 1 mM TCEP, 25 μM ascorbate, and 10 μM ferrous sulfate.[7]

-

Add varying concentrations of the ACV substrate to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified IPNS enzyme (e.g., 1.22 μM).[7]

-

Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 235 nm over time at 25°C.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

4.1.2 HPLC-Based Assay

This method allows for the direct quantification of the this compound product by separating the reaction components using high-performance liquid chromatography (HPLC).

-

Reagents:

-

Same as the spectrophotometric assay.

-

-

Procedure:

-

Set up a 100 μL reaction mixture containing 50 mM HEPES (pH 7.0), 2 mM ACV, 4 mM TCEP, 20 μM ferrous sulfate, and 1 μM IPNS.[7]

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).[7]

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Inject a known volume of the supernatant onto a C18 reverse-phase HPLC column.

-

Elute the components using a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

-

Detect the this compound product by its absorbance at 215 nm.[10]

-

Quantify the amount of product by comparing the peak area to a standard curve of known concentrations of this compound.

-

Site-Directed Mutagenesis of IPNS

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in the catalytic mechanism of IPNS.

-

Materials:

-

Plasmid DNA containing the IPNS gene

-

Mutagenic oligonucleotide primers

-

High-fidelity DNA polymerase (e.g., Pfu or Q5)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

-

Procedure:

-

Primer Design: Design a pair of complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[11]

-

PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. A typical PCR cycle would be: initial denaturation at 95°C for 30 seconds, followed by 18 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 1 minute, and extension at 68°C for 2 minutes/kb of plasmid length.

-

Template Digestion: After the PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on a selective agar medium (e.g., containing ampicillin). Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.

-

Expression and Purification of Recombinant IPNS

To obtain sufficient quantities of pure IPNS for biochemical and structural studies, the enzyme is typically overexpressed in a recombinant host, such as E. coli.

-

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an IPNS expression plasmid

-

Luria-Bertani (LB) medium with the appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

-

Procedure:

-

Cell Growth and Induction: Inoculate a large volume of LB medium containing the appropriate antibiotic with an overnight culture of the E. coli expression strain. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

-

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged IPNS from the column using elution buffer.

-

Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE. Pool the fractions containing pure IPNS.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.

-

Visualizations

Diagrams are essential for visualizing the complex catalytic cycle of IPNS and the workflows of the experimental techniques used to study it.

IPNS Catalytic Cycle

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct spectroscopic detection of a C-H-cleaving high-spin Fe(IV) complex in a prolyl-4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthetase of Penicillium chrysogenum, an enzyme that converts delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trapping and spectroscopic characterization of an FeIII-superoxo intermediate from a nonheme mononuclear iron-containing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anaerobic crystallisation of an this compound synthase.Fe(II).substrate complex demonstrated by X-ray studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site-Directed Mutagenesis [protocols.io]

The Role of Iron in Isopenicillin N Synthase Catalysis: A Technical Guide

Abstract

Isopenicillin N Synthase (IPNS) is a pivotal non-heme iron-dependent enzyme in the biosynthesis of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] It catalyzes the complex four-electron oxidation of the linear tripeptide substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), using dioxygen to form the bicyclic product, this compound (IPN).[3][4] This remarkable transformation involves the formation of both the β-lactam and thiazolidine rings in a single catalytic cycle.[5] The chemistry is entirely orchestrated by a mononuclear ferrous iron [Fe(II)] center located deep within the enzyme's active site. This guide provides an in-depth examination of the central role of this iron atom, detailing its coordination environment, the catalytic mechanism it mediates, and the experimental methodologies used to elucidate its function.

Introduction to this compound Synthase

IPNS belongs to the 2-oxoglutarate (2OG)-dependent dioxygenase superfamily, although it uniquely does not require 2OG as a cosubstrate.[1][2] The enzyme facilitates the oxidative cyclization of ACV, a reaction without precedent in synthetic chemistry, to produce IPN, the precursor to all penicillin and cephalosporin antibiotics.[3][5][6] This process consumes one molecule of dioxygen and produces two molecules of water.[3][4] The catalytic competence of IPNS is absolutely dependent on the presence of a single Fe(II) ion at its active site.[1][2]

The Iron Active Site: Coordination and Substrate Binding

The crystal structure of IPNS reveals a buried active site containing a mononuclear iron atom.[5] In its resting, substrate-free state, the Fe(II) ion is coordinated by a conserved 2-His-1-carboxylate facial triad, a common motif in this enzyme superfamily.

-

Protein-Derived Ligands: The iron is ligated by the side chains of two histidine residues and one aspartate residue.[1]

-

Solvent/Substrate Ligands: In the absence of the ACV substrate, the coordination sphere is typically completed by water molecules and the side-chain amide of a glutamine residue.[1][7]

Upon binding of the ACV substrate, a significant conformational change occurs. The substrate's cysteinyl thiol displaces a coordinated water molecule and binds directly to the Fe(II) center.[3][8] This ligation is a critical first step, as it modulates the redox potential of the iron, priming it for interaction with dioxygen.[2][8] The binding of ACV creates a vacant coordination site on the iron, which is then available for dioxygen to bind.[3][9]

The Catalytic Cycle: A Step-by-Step Mechanism

The catalytic mechanism of IPNS is a highly orchestrated sequence of oxidative events centered on the iron atom. The cycle proceeds through several key intermediates, including a high-valent iron-oxo species.

-

ACV and O₂ Binding: The cycle initiates with the ordered binding of the ACV tripeptide, followed by dioxygen (O₂). The cysteinyl thiolate of ACV coordinates to the Fe(II) center.[3][8] O₂ then binds to the now-vacant site on the iron.[3]

-

Formation of Fe(III)-Superoxo: The binding of O₂ to the electron-rich Fe(II)-thiolate complex leads to the formation of an Fe(III)-superoxo (O₂⁻) intermediate.[8][10] This species is proposed to be responsible for the first hydrogen atom abstraction.

-

First Ring Closure (β-Lactam): The Fe(III)-superoxo intermediate abstracts a hydrogen atom from the β-carbon of the cysteine residue.[10] This is followed by the formation of a highly reactive iron(IV)-oxo (ferryl) species.[6] This powerful oxidant facilitates the closure of the four-membered β-lactam ring.[6]

-

Second Ring Closure (Thiazolidine): The Fe(IV)=O intermediate then abstracts a hydrogen atom from the β-carbon of the valine residue.[1][2] This generates a substrate radical which subsequently attacks the cysteinyl sulfur, closing the five-membered thiazolidine ring to form the final bicyclic product, this compound.[1]

-

Product Release: The IPN product is released from the active site, and two water molecules are formed from the reduction of the initial dioxygen molecule. The iron center is returned to its Fe(II) resting state, ready for the next catalytic cycle.

Quantitative Data Summary

The study of IPNS catalysis has yielded significant quantitative data, which is crucial for understanding its efficiency and substrate specificity.

| Parameter | Value | Organism/Conditions | Reference |

| KM for ACV | 196 - 236 µM | Aspergillus nidulans, pH 8.0 | [11] |

| kcat | ~4.14 s⁻¹ | Aspergillus nidulans, pH 7.0 | [12] |

| Fe-S (Cys) Distance | 2.36 Å | IPNS:Fe(II):ACM Complex | [13] |

| Fe-S (Met) Distance | 2.57 Å | IPNS:Fe(II):ACM Complex | [13][14] |

| Fe(III)-Superoxo λmax | 630 nm | Transient Absorption Spectroscopy | [10] |

Table 1: Selected Kinetic and Structural Parameters for this compound Synthase.

Visualizing the Process

The IPNS Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle, highlighting the changes in the iron's oxidation state and coordination environment.

Experimental Workflow for IPNS Analysis

This diagram outlines a typical workflow for the expression, purification, and characterization of IPNS.

Key Experimental Protocols

Protocol 1: Continuous Spectrophotometric IPNS Activity Assay

This protocol allows for the real-time monitoring of IPN formation.

-

Principle: The formation of the penicillin nucleus results in an increase in absorbance at 235 nm.[12]

-

Reagents:

-

50 mM HEPES buffer, pH 7.0

-

δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) solution

-

Ferrous sulfate (FeSO₄) solution

-

Ascorbate solution (as a reducing agent to maintain iron in the Fe(II) state)

-

Purified IPNS enzyme

-

-

Procedure: a. Prepare a reaction mixture in a quartz cuvette containing HEPES buffer, ACV (e.g., 250 µM), TCEP (tris(2-carboxyethyl)phosphine) as a reducing agent, ascorbate (e.g., 25 µM), and FeSO₄ (e.g., 10-25 µM).[12] b. Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer. c. Initiate the reaction by adding a known concentration of IPNS (e.g., 0.5-1.5 µM).[12] d. Monitor the increase in absorbance at 235 nm over time. e. Calculate the initial reaction rate from the linear portion of the absorbance curve. The activity can be quantified using the molar extinction coefficient for IPN.

Protocol 2: Site-Directed Mutagenesis of Iron-Coordinating Residues

This method is used to probe the function of specific amino acids in the active site.

-

Principle: By replacing the iron-ligating residues (e.g., His214, Asp216, His270) with non-coordinating amino acids (like alanine), their importance for iron binding and catalysis can be assessed.[15]

-

Procedure: a. Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired point mutation into the plasmid DNA containing the IPNS gene. b. Transformation & Sequencing: Transform the mutated plasmid into E. coli for amplification. Isolate the plasmid and verify the mutation via DNA sequencing. c. Protein Expression and Purification: Express the mutant IPNS protein using the same procedure as for the wild-type enzyme. d. Characterization: i. Iron Content Analysis: Determine the iron content of the purified mutant protein using methods like atomic absorption spectroscopy to assess its ability to bind iron. ii. Activity Assay: Measure the catalytic activity of the mutant enzyme using the assay described in Protocol 1. A significant reduction or loss of activity indicates the critical role of the mutated residue.[16][17] iii. Spectroscopic Analysis: Use techniques like Electron Paramagnetic Resonance (EPR) to probe changes in the electronic environment of the active site.[18]

Conclusion and Future Directions

The ferrous iron atom in the active site of this compound Synthase is not merely a structural component but the linchpin of its catalytic power. It directly participates in substrate and co-substrate binding, facilitates electron transfer, and generates the high-valent iron-oxo intermediate necessary for the remarkable dual-ring closure. Understanding the intricate details of this iron-mediated catalysis has been fundamental to microbiology and biochemistry and continues to inform efforts in enzyme engineering and the development of novel antibiotics. Future research, leveraging time-resolved crystallography and advanced spectroscopic techniques, will further illuminate the transient intermediates of the catalytic cycle, offering deeper insights into this fascinating and medically important enzyme.

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. This compound synthase - Wikiwand [wikiwand.com]

- 3. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural studies on the reaction of this compound synthase with the truncated substrate analogues delta-(L-alpha-aminoadipoyl)-L-cysteinyl-glycine and delta-(L-alpha-aminoadipoyl)-L-cysteinyl-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of this compound synthase is the first from a new structural family of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The reaction cycle of this compound synthase observed by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Structure of this compound synthase complexed with substrate and the mechanism of penicillin formation. | Semantic Scholar [semanticscholar.org]

- 10. Formation of a Reactive, Alkyl Thiolate-Ligated FeIII-Superoxo Intermediate Derived from Dioxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The crystal structure of this compound synthase with δ-((L)-α-aminoadipoyl)-(L)-cysteinyl-(D)-methionine reveals thioether coordination to iron. | Department of Chemistry [chem.ox.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Site-directed mutagenesis studies of the metal-binding center of the iron-dependent propanediol oxidoreductase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. experts.umn.edu [experts.umn.edu]

The Cornerstone of β-Lactam Antibiotics: A Technical Guide to δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), the pivotal precursor molecule in the biosynthesis of penicillin and cephalosporin antibiotics. This document details the enzymatic synthesis of ACV, its subsequent conversion into clinically significant β-lactams, and the intricate regulatory mechanisms governing its production. The guide includes detailed experimental protocols for key assays, quantitative data on enzyme kinetics and fermentation yields, and visualizations of the core biochemical pathways.

Introduction: The Gateway to Penicillins and Cephalosporins

The tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) is the universal precursor to all penicillin and cephalosporin antibiotics produced by various fungi and bacteria.[1] Its formation represents the first committed step in the biosynthetic pathway of these indispensable therapeutic agents. The synthesis of ACV is a remarkable feat of biocatalysis, orchestrated by a large, multifunctional non-ribosomal peptide synthetase (NRPS) known as ACV synthetase (ACVS).[2] Understanding the intricacies of ACV biosynthesis and its conversion is paramount for the rational design of strain improvement strategies and the development of novel β-lactam antibiotics.

The Biosynthesis of ACV: A Non-Ribosomal Masterpiece

The synthesis of ACV from its constituent amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—is catalyzed by the multi-domain enzyme ACV synthetase. This process occurs in the cytosol of producing organisms like Penicillium chrysogenum and Acremonium chrysogenum.[3]

The Architect: ACV Synthetase (ACVS)

ACV synthetase is a high molecular weight enzyme, with a reported mass of approximately 440-470 kDa in P. chrysogenum.[4][5] It functions as a single polypeptide chain organized into three modules, each responsible for the activation and incorporation of one of the three precursor amino acids.

The Mechanism of Synthesis

The synthesis of ACV by ACVS is an ATP-dependent process that involves the following key steps:

-

Amino Acid Activation: Each of the three substrate amino acids is activated to its corresponding aminoacyl adenylate at the expense of ATP.

-

Thioesterification: The activated amino acids are then transferred to the phosphopantetheinyl arms of the enzyme, forming thioester intermediates.

-

Peptide Bond Formation: The enzyme facilitates the sequential formation of peptide bonds between the tethered amino acids.

-

Epimerization: A crucial step in the synthesis is the epimerization of the L-valine residue to its D-valine configuration, which is a characteristic feature of the final ACV tripeptide.

The overall reaction can be summarized as: L-α-aminoadipic acid + L-cysteine + L-valine + 3 ATP → δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine + 3 AMP + 3 PPi

Quantitative Data: Enzyme Kinetics and Production Yields

The efficiency of ACV and subsequent β-lactam production is governed by the kinetic properties of the biosynthetic enzymes and the optimization of fermentation conditions.

ACV Synthetase Kinetics

The kinetic parameters of ACV synthetase provide insights into its substrate affinity and catalytic efficiency. The following table summarizes the apparent Michaelis-Menten constants (Km) for the amino acid substrates of ACV synthetase from different microorganisms.

| Substrate | Penicillium chrysogenum Km (µM)[4][5] | Nocardia lactamdurans Apparent Km (µM) |

| L-α-aminoadipic acid | 45 | 640 |

| L-cysteine | 80 | 40 |

| L-valine | 80 | 150 |

Table 1: Michaelis-Menten Constants (Km) for ACV Synthetase Substrates.

The optimal concentration of ATP for the purified ACVS from P. chrysogenum has been determined to be 5 mM, in the presence of 20 mM MgCl2.[4][5] The dimeric form of the product, bis-δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (bisACV), exhibits feedback inhibition on the purified enzyme with an inhibition constant (Ki) of 1.4 mM.[4][5]

Fermentation Production Yields

The production of ACV and its downstream products, penicillin and cephalosporin, is highly dependent on the producing strain and the fermentation conditions. High-yielding industrial strains have been developed through extensive mutagenesis and selection programs.

| Product | Producing Organism | Fermentation Conditions | Yield |

| Penicillin G | Penicillium chrysogenum (High-yielding strain) | Fed-batch fermentation with controlled feeding of nutrients and precursors. | Substantial increases in penicillin production have been achieved through balanced overexpression of the penDE gene. |

| Cephalosporin C | Acremonium chrysogenum (High-yielding strain) | Fed-batch culture | > 10,000 mg/L |

| Cephalosporin C | Acremonium chrysogenum (Wild-type) | Shake flask culture | Significantly lower than high-yielding strains. |

Table 2: Representative Production Yields of β-Lactam Antibiotics.

From Precursor to Product: The Penicillin and Cephalosporin Pathways

Once synthesized, ACV is the substrate for the next key enzyme in the β-lactam biosynthetic pathway, isopenicillin N synthase (IPNS).

The Penicillin Pathway

In penicillin-producing fungi like P. chrysogenum, the pathway proceeds as follows:

-

Cyclization: IPNS, a non-heme iron-dependent oxygenase, catalyzes the oxidative cyclization of ACV to form this compound (IPN). This remarkable reaction forms the characteristic bicyclic β-lactam-thiazolidine ring structure of penicillins.[3][6]

-

Side-Chain Exchange: The final step involves the exchange of the L-α-aminoadipyl side chain of IPN for a hydrophobic side chain, such as phenylacetic acid for penicillin G, a reaction catalyzed by acyl-CoA:this compound acyltransferase (IAT).[7]

The Cephalosporin Pathway

In cephalosporin-producing organisms like A. chrysogenum, the pathway diverges after the formation of IPN:

-

Epimerization: IPN is first converted to penicillin N by an epimerase.

-

Ring Expansion: A dioxygenase, deacetoxycephalosporin C synthase (DAOCS), catalyzes the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).

-

Hydroxylation: Finally, DAOC is hydroxylated by deacetylcephalosporin C synthase (DACS) to yield cephalosporin C.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

ACV Synthetase Activity Assay

This protocol describes the determination of ACV synthetase activity by quantifying the formation of ACV using HPLC.

Materials:

-

Cell-free extract or purified ACV synthetase

-

Reaction Buffer: 100 mM Tris-HCl, pH 7.5

-

L-α-aminoadipic acid stock solution (10 mM)

-

L-cysteine stock solution (10 mM)

-

L-valine stock solution (10 mM)

-

ATP stock solution (100 mM)

-

MgCl2 stock solution (1 M)

-

Dithiothreitol (DTT) stock solution (100 mM)

-

Trichloroacetic acid (TCA), 20% (w/v)

-

o-phthaldialdehyde (OPA) derivatizing reagent

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice:

-

Reaction Buffer: to a final volume of 100 µL

-

L-α-aminoadipic acid: 1 mM final concentration

-

L-cysteine: 1 mM final concentration

-

L-valine: 1 mM final concentration

-

ATP: 5 mM final concentration

-

MgCl2: 20 mM final concentration

-

DTT: 1 mM final concentration

-

Cell-free extract or purified enzyme (e.g., 10-50 µg protein)

-

-

Initiate the reaction by adding the enzyme and incubate at 25-30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding 20 µL of 20% TCA.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for derivatization.

-

Derivatize an aliquot of the supernatant with OPA reagent according to the manufacturer's instructions.

-

Analyze the derivatized sample by HPLC.

HPLC Quantification of ACV

Instrumentation:

-

HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Fluorescence detector set to excitation and emission wavelengths appropriate for the OPA derivative (e.g., Ex: 340 nm, Em: 455 nm).

Mobile Phase:

-

Mobile Phase A: 50 mM Sodium Acetate, pH 5.7

-

Mobile Phase B: Methanol

-

Use a gradient elution program, for example:

-

0-5 min: 10% B

-

5-25 min: 10-70% B (linear gradient)

-

25-30 min: 70% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow rate: 1.0 mL/min

Quantification:

-

Prepare a standard curve using known concentrations of authentic ACV standard, derivatized in the same manner as the samples.

-

Integrate the peak area corresponding to the derivatized ACV in the sample chromatograms and quantify the concentration using the standard curve.

This compound Synthase (IPNS) Assay

This protocol describes a continuous spectrophotometric assay for IPNS activity based on the increase in absorbance that accompanies the formation of the β-lactam ring.

Materials:

-

Purified IPNS

-

ACV substrate stock solution (10 mM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Ferrous sulfate (FeSO4) stock solution (10 mM)

-

Ascorbate stock solution (100 mM)

-

Dithiothreitol (DTT) stock solution (100 mM)

-

Spectrophotometer capable of measuring absorbance at 235 nm

Procedure:

-

Prepare the reaction mixture in a quartz cuvette:

-

Assay Buffer: to a final volume of 1 mL

-

ACV: 0.1-1.0 mM final concentration

-

FeSO4: 50 µM final concentration

-

Ascorbate: 1 mM final concentration

-

DTT: 1 mM final concentration

-

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiate the reaction by adding a small volume of purified IPNS.

-

Monitor the increase in absorbance at 235 nm over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the appropriate molar extinction coefficient for this compound.

Visualizing the Core Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathways and logical relationships discussed in this guide.

ACV Biosynthesis Pathway

References

- 1. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Purification and characterization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase from Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and characterization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthase - Wikipedia [en.wikipedia.org]

- 7. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of this compound Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

Genetic regulation of Isopenicillin N production

An In-depth Technical Guide on the Genetic Regulation of Isopenicillin N Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (IPN) is the crucial precursor for all penicillin and cephalosporin antibiotics. Its synthesis, catalyzed by this compound Synthase (IPNS), is a tightly controlled process in filamentous fungi like Penicillium chrysogenum and Aspergillus nidulans. The production of IPN is governed by a complex genetic regulatory network that responds to a variety of environmental and physiological cues. The core biosynthetic genes, acvA (encoding δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase) and ipnA (encoding IPNS), are located in a conserved gene cluster and are controlled by a bidirectional promoter.[1] This guide provides a detailed overview of the key regulatory mechanisms, including carbon catabolite repression, nitrogen regulation, and pH control, which are mediated by specific transcription factors such as CreA, AreA, and PacC, respectively. Furthermore, it explores the role of global regulators, like the LaeA protein and the Velvet complex, which orchestrate secondary metabolism in response to broader signals like light and developmental stage. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the regulatory pathways to offer a comprehensive resource for professionals in antibiotic research and development.

Core Biosynthetic Machinery

The biosynthesis of penicillin begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—into the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[2][3] This reaction is catalyzed by the non-ribosomal peptide synthetase ACV synthetase (ACVS), a large, multifunctional enzyme encoded by the acvA (also known as pcbAB) gene.[3][4]

The subsequent and pivotal step is the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of this compound, which contains the characteristic β-lactam ring.[5][6] This conversion is catalyzed by the enzyme this compound synthase (IPNS), a non-heme iron-dependent oxygenase encoded by the ipnA (or pcbC) gene.[5][6]

The genes acvA and ipnA are physically linked in the genome, arranged in a cluster and transcribed divergently from a shared intergenic promoter region.[1][7] This co-location is crucial for their coordinated regulation.[1] The final step in the biosynthesis of specific penicillins, such as penicillin G, involves the exchange of the L-α-aminoadipic acid side chain for a hydrophobic one, a reaction catalyzed by acyl-CoA:this compound acyltransferase (IAT), encoded by the aatA (or penDE) gene, which is also part of the gene cluster.[4][8]

Key Regulatory Networks

The expression of the penicillin biosynthesis genes, particularly acvA and ipnA, is tightly controlled at the transcriptional level by multiple overlapping regulatory circuits. These networks allow the fungus to integrate signals from its environment to control the energetically expensive production of secondary metabolites.

Carbon Catabolite Repression (CCR)

The presence of readily metabolizable carbon sources, such as glucose, strongly represses penicillin production.[9] This process, known as carbon catabolite repression, ensures that resources are allocated to primary metabolism and growth before being diverted to secondary metabolism. In P. chrysogenum, high glucose concentrations repress the transcription of all three core biosynthesis genes (pcbAB, pcbC, penDE).[1] The addition of 140 mM glucose to cultures of P. chrysogenum can reduce the incorporation of radiolabeled valine into penicillin by 70% compared to cultures grown on lactose, a non-repressing sugar.[9]

This repression is primarily mediated by the Cys2-His2 zinc finger transcription factor CreA.[1] CreA binds to specific consensus sequences (5'-SYGGRG-3') in the promoter regions of target genes, including the bidirectional acvA-ipnA promoter, to block their transcription.[1] However, studies in A. nidulans suggest that a second, CreA-independent mechanism of carbon repression also exists for the ipnA gene, indicating a multi-layered control system.[1][10]

Nitrogen Regulation

Nitrogen availability also plays a critical role in regulating penicillin biosynthesis. High concentrations of ammonium are known to repress the production of penicillin.[1] This regulation is mediated by a wide-domain transcription factor known as AreA in A. nidulans and its homolog NRE in P. chrysogenum.[11] These factors are responsible for activating genes required for the utilization of secondary nitrogen sources when preferred sources like ammonium or glutamine are scarce. They bind to GATA sequences within the promoter regions of target genes. While the bidirectional promoter of P. chrysogenum contains tandem GATA boxes and is sensitive to nitrogen regulation, the corresponding region in A. nidulans lacks these elements, suggesting differences in the molecular mechanism of nitrogen control between the two species.[1]

pH Regulation

The ambient pH is a major determinant of penicillin gene expression, particularly in A. nidulans.[10] Penicillin production is significantly higher in alkaline conditions.[12] This regulation is governed by the PacC transcription factor, a wide-domain regulator that mediates the fungal response to environmental pH.[10][13] Under alkaline conditions, PacC is proteolytically processed to its active form, which then binds to consensus sequences (5'-GCCARG-3') in the promoters of pH-regulated genes.[1][5] The acvA-ipnA intergenic region contains multiple functional PacC binding sites.[2] PacC activation at alkaline pH leads to increased transcription of ipnA and consequently, higher penicillin yields.[10][13] This pH-mediated activation can even override carbon catabolite repression to some extent.[1][10]

Global and Pleiotropic Regulators

Beyond specific nutrient-sensing pathways, penicillin biosynthesis is also controlled by global regulators that coordinate secondary metabolism with fungal development and other cellular processes.

-